molecular formula C18H18ClFN2O3 B2417661 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2034330-31-7

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No. B2417661
CAS RN: 2034330-31-7
M. Wt: 364.8
InChI Key: IEUXQBYHYQQPTK-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The compound exhibits a unique mechanism of action and has shown promising results in preclinical studies.

Scientific Research Applications

  • Nucleophilic Aromatic Substitution and Chemical Reactivity :Research on similar compounds, such as piperidine and its reactions with nitro-group-containing aromatic compounds, provides insights into the nucleophilic aromatic substitution mechanisms. These studies are significant for understanding the chemical reactivity and potential applications of complex molecules like 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in synthetic chemistry and drug development (Pietra & Vitali, 1972).

  • Chemosensor Development :Compounds with structures similar to the target molecule have been used to develop chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP) based compounds are instrumental in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors can provide a framework for exploring the potential of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in sensor development (Roy, 2021).

  • Environmental Remediation and Sorption Studies :The affinity of certain compounds to bind to soil, organic matter, and minerals is a critical property for environmental remediation, particularly in addressing pollution from herbicides and other organic contaminants. Studies on compounds like 2,4-D and other phenoxy herbicides offer valuable insights into the sorption mechanisms, which can be crucial for understanding the environmental behavior and potential decontamination applications of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone (Werner, Garratt, & Pigott, 2012).

  • Pharmacological and Protective Effects :Similar molecular structures have been studied for their pharmacological effects and protective roles against different chemicals. For instance, chlorogenic acid exhibits a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Investigating the biological activities of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone may uncover potential pharmacological applications or protective effects against toxicity (Naveed et al., 2018).

  • Oxidation Processes and Organic Compound Treatment :Studies on the oxidation of organic compounds by agents like ferrate(VI) and ferrate(V) provide insights into kinetics and mechanisms that are applicable in water treatment and pollution control. Exploring the reactivity of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in similar oxidation processes can contribute to advancements in environmental chemistry and engineering (Sharma, 2013).

  • Wastewater Treatment from Industrial Processes :The treatment of wastewater, especially from industries like pesticide production, is crucial for preventing environmental pollution. Understanding the treatment options and the behavior of various compounds in these processes can guide the application of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in industrial wastewater management (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-16-11-21-8-5-17(16)25-15-6-9-22(10-7-15)18(23)12-24-14-3-1-13(20)2-4-14/h1-5,8,11,15H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUXQBYHYQQPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

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